molecular formula C11H6BrCl2NO2 B1420473 Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate CAS No. 1150164-76-3

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

Cat. No. B1420473
M. Wt: 334.98 g/mol
InChI Key: HDOJSGQAIMDZMA-UHFFFAOYSA-N
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Description

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is a synthetic compound with the CAS Number: 1150164-76-3 . It has a molecular weight of 334.98 and its molecular formula is C11H6BrCl2NO2 . It is commonly used for scientific research and development .


Molecular Structure Analysis

The InChI code for Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is 1S/C11H6BrCl2NO2/c1-17-11(16)9-4-8(14)6-2-5(13)3-7(12)10(6)15-9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Photolabile Protecting Group in Biological Research

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, related to 8-bromo-7-hydroxyquinoline (BHQ), has been utilized as a photolabile protecting group for carboxylic acids. BHQ demonstrates greater photon quantum efficiency compared to similar compounds, making it highly sensitive to multiphoton-induced photolysis. This property is especially useful in vivo, where its increased solubility and low fluorescence are beneficial for caging biological messengers (Fedoryak & Dore, 2002).

Synthesis of Bifunctional Derivatives

Research into derivatives of 8-methylquinoline-5-carboxylic acid, closely related to methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, has been conducted. These derivatives have been used to introduce various functional groups, such as methylamino groups, and for the synthesis of N-acyl derivatives, demonstrating the compound's versatility in chemical synthesis (Gracheva, Kovel'man & Tochilkin, 1982).

Potential Antibacterial Agents

Compounds derived from 2,4-dichloroquinolines, related to methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, have been synthesized and evaluated for their antibacterial properties. These studies highlight the potential application of such derivatives in the development of new antibacterial agents (Balaji, Rajesh, Ali & Vijayakumar, 2013).

Photodegradation in Aqueous Systems

The photodegradation of quinolinecarboxylic herbicides, which are structurally similar to methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, has been studied in aqueous solutions. Understanding the behavior of these compounds under various irradiation wavelengths contributes to environmental chemistry and pollutant management (Pinna & Pusino, 2012).

Fluorescent Brightening Agents

Research has been conducted on the synthesis of quinolines and their use as fluorescent brightening agents. This application is relevant to industries requiring materials with specific optical properties, like textiles and paper (Rangnekar & Shenoy, 1987).

Cytotoxicity Studies

Studies on the cytotoxicity of certain quinoline derivatives have been conducted, highlighting the potential of these compounds in cancer research. These compounds have shown promising results in inhibiting cancer cell growth, indicating their potential application in the development of anticancer drugs (Mphahlele, Maluleka, Makhafola & Mabeta, 2014).

Safety And Hazards

The safety data sheet for Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate suggests that contact with skin and eyes should be avoided . In case of contact, the affected area should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

properties

IUPAC Name

methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO2/c1-17-11(16)9-4-8(14)6-2-5(13)3-7(12)10(6)15-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOJSGQAIMDZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2Br)Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674959
Record name Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

CAS RN

1150164-76-3
Record name Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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